molecular formula C36H58O10 B10819623 [3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

Cat. No.: B10819623
M. Wt: 650.8 g/mol
InChI Key: MLKQAGPAYHTNQQ-UHFFFAOYSA-N
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Description

The compound [3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate is a highly modified triterpenoid glycoside. Its structure comprises two distinct moieties:

  • Sugar unit: A glucose derivative (3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl), characterized by hydroxyl and hydroxymethyl groups at positions 3, 4, 5, and 4.
  • Triterpenoid core: A pentacyclic tetradecahydropicene backbone with seven methyl groups (at positions 1, 2, 6a, 6b, 9, 9, 12a), three hydroxyl groups (positions 1, 10, 11), and a carboxylate ester linkage at position 4a.

This compound shares structural homology with oleanane-type triterpenoids (e.g., oleanolic acid, corosolic acid) but is distinguished by its extensive hydroxylation, methylation, and glycosylation patterns .

Properties

IUPAC Name

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H58O10/c1-18-10-13-36(30(43)46-29-26(41)25(40)24(39)21(17-37)45-29)15-14-33(5)19(27(36)35(18,7)44)8-9-23-32(4)16-20(38)28(42)31(2,3)22(32)11-12-34(23,33)6/h8,18,20-29,37-42,44H,9-17H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKQAGPAYHTNQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H58O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound known as [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate is a complex organic molecule with potential biological activities. It belongs to the class of triterpene glycosides and is derived from various plant sources. This article aims to summarize the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The IUPAC name for this compound indicates a complex structure characterized by multiple hydroxyl groups and a tetradecahydropicene backbone. The molecular formula is C41H64O12C_{41}H_{64}O_{12}, and it features several functional groups that contribute to its biological properties.

Antioxidant Activity

Research indicates that compounds similar to this one exhibit significant antioxidant properties. The presence of multiple hydroxyl groups is often correlated with the ability to scavenge free radicals and reduce oxidative stress in biological systems. For instance:

  • Mechanism : Hydroxyl groups facilitate electron donation to free radicals.
  • Implications : This activity can protect cells from damage associated with various diseases including cancer and cardiovascular disorders.

Anti-inflammatory Effects

Studies have suggested that triterpene glycosides can modulate inflammatory pathways:

  • Target Pathways : They may inhibit the expression of pro-inflammatory cytokines.
  • Case Studies : In vitro studies show reduced levels of TNF-alpha and IL-6 following treatment with related compounds.

Anticancer Potential

There is emerging evidence that triterpene derivatives possess anticancer properties:

  • Mechanism of Action : They may induce apoptosis in cancer cells by activating caspases and modulating cell cycle regulators.
  • Research Findings : In various studies involving cancer cell lines (e.g., breast and liver cancer), treatment with similar compounds resulted in significant reductions in cell viability.

Data Table: Biological Activities

Activity TypeMechanism of ActionReferences
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of cytokine production
AnticancerInduction of apoptosis; modulation of cell cycle

Case Studies

  • Hepatocellular Carcinoma (HCC) :
    • A study demonstrated that a related triterpene glycoside inhibited HCC cell proliferation by inducing apoptosis through caspase activation.
    • Results indicated a decrease in tumor size in animal models treated with the compound.
  • Inflammatory Bowel Disease (IBD) :
    • In an experimental model of IBD, treatment with triterpene derivatives led to reduced inflammation markers and improved gut health.
    • Histological analysis showed decreased infiltration of inflammatory cells.

Scientific Research Applications

Pharmaceutical Development

The compound's structural characteristics suggest potential use in drug development. The presence of multiple hydroxyl groups indicates that it may interact favorably with biological macromolecules such as proteins and nucleic acids. Research into its pharmacological properties could lead to the development of new therapeutics for various diseases.

Case Study: Antiviral Activity
Preliminary studies have indicated that compounds with similar structures exhibit antiviral properties. Investigations into the antiviral efficacy of this compound could provide insights into its potential as a treatment for viral infections.

Biochemical Research

In biochemical studies, this compound may serve as a substrate or inhibitor in enzymatic reactions. Its unique structure allows it to be used in assays to study enzyme kinetics or to explore metabolic pathways involving carbohydrate metabolism.

Case Study: Glycosylation Studies
Research has demonstrated that similar compounds can be utilized to study glycosylation processes in cells. This compound could be investigated for its role in modulating glycosylation patterns in various cell types.

Material Science

The properties of this compound lend it potential applications in material science as well. Its ability to form hydrogen bonds may enable it to be incorporated into polymer matrices or coatings that require specific mechanical or chemical properties.

Case Study: Biodegradable Polymers
Research has shown that incorporating glycosylated compounds can enhance the biodegradability of polymers. This compound could be explored for use in developing environmentally friendly materials.

Data Table: Summary of Applications

Application AreaPotential UsesNotable Properties
PharmaceuticalDrug development for antiviral therapiesMultiple hydroxyl groups; potential bioactivity
Biochemical ResearchSubstrate/inhibitor in enzymatic assaysUnique structure; interaction with enzymes
Material ScienceDevelopment of biodegradable polymersHydrogen bonding capabilities

Chemical Reactions Analysis

Functional Group Analysis

The compound contains:

  • Hydroxymethyl groups : Present on the oxan-2-yl ring (position 6) and other positions.

  • Hydroxyl groups : Distributed across the triterpenoid core and glycosidic chain.

  • Carboxylate group : At position 4a of the tetradecahydro-picene skeleton.

Hydroxyl Group Modifications

Reaction TypeMechanismProducts/Conditions
Esterification Reaction with carboxylic acids (e.g., acetic acid) or acid chlorides.Esters (e.g., acetates) formed at hydroxyl sites.
Acetylation Reaction with acetyl chloride or acetic anhydride.Peracetylated derivatives.
Oxidation Enzymatic or chemical oxidation (e.g., KMnO₄).Conversion to ketones or carboxylic acids.

Hydroxymethyl Group Transformations

Reaction TypeMechanismProducts/Conditions
Oxidation Oxidizing agents (e.g., CrO₃).Hydroxymethyl → carboxylic acid or ketone.
Glycosylation Reaction with activated sugars.Glycosidic linkages formed.
Alkylation Treatment with alkyl halides.Alkylated derivatives.

Carboxylate Group Reactions

Reaction TypeMechanismProducts/Conditions
Amidation Reaction with amines.Amide derivatives.
Ester Hydrolysis Acidic or basic conditions.Free carboxylic acid or carboxylate salt.
Decarboxylation Pyrolysis or strong acids.Loss of CO₂ to form hydrocarbons.

Biological Interactions

The compound’s structural complexity suggests potential interactions with enzymes (e.g., cytochrome P450 isoforms) and transporters (e.g., P-glycoprotein) . ADMET profiling indicates moderate oral bioavailability and potential hepatotoxicity .

Structural Comparisons

CompoundKey FeaturesRelevance
Sericoside Triterpenoid saponin with similar glycosidic chain.Shared structural motifs .
Quercetin Glycosides Flavonoid glycosides with hydroxyl-rich structures.Analogous glycosylation patterns.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Key Structural Differences Biological Relevance
Corosolic Acid [(1S,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-10,11-dihydroxy...] Lacks glycosylation and has fewer methyl groups (heptamethyl vs. pentamethyl). Exhibits antiangiogenic activity but low bioavailability in vivo .
28-Glucosyloleanolic Acid 3-Arabinoside Features glucosyl and arabinoside sugars at C-28 and C-3, respectively; simpler methylation. Enhanced solubility compared to non-glycosylated oleanolic acid derivatives .
Target Compound Unique heptamethylation, C-4a carboxylate ester linkage, and glucose-derived glycosylation. Hypothesized improved solubility and metabolic stability due to hydroxyl/methyl balance.

Functional Comparisons

  • Solubility: The target compound’s glucose moiety and hydroxyl-rich triterpenoid core likely increase water solubility compared to corosolic acid (logP ~5.2) and oleanolic acid (logP ~7.5) .
  • Bioactivity: Unlike corosolic acid, which shows antiangiogenic effects in chorioallantoic membrane assays, the target compound’s bioactivity remains uncharacterized. However, glycosylation in similar triterpenoids enhances receptor binding and reduces cytotoxicity .
  • Synthetic Accessibility: The compound’s complexity (e.g., multiple stereocenters, esterification at C-4a) makes synthesis challenging compared to simpler triterpenoid esters like those in , which use standardized esterification protocols .

Pharmacokinetic and Toxicological Insights

  • Metabolism: The glucose unit may slow hepatic clearance via steric hindrance of cytochrome P450 enzymes, a feature observed in other glycosylated triterpenoids .
  • Toxicity : High hydroxylation typically reduces membrane permeability but mitigates hepatotoxicity risks associated with lipophilic triterpenes .

Q & A

Q. What are the primary challenges in synthesizing this compound, and what methodologies are recommended for overcoming them?

Synthesis of this complex triterpenoid glycoside requires precise control over stereochemistry and regioselective functionalization. Key steps include:

  • Glycosylation : Coupling the oxane (sugar) moiety to the triterpene core via esterification. This often requires protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups) to avoid side reactions .
  • Purification : Use of column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate intermediates .
  • Analytical validation : NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming structural integrity .

Example Reaction Conditions :

StepReagents/ConditionsYieldReference
GlycosylationDCC (N,N'-dicyclohexylcarbodiimide), DMAP (catalyst), dry DCM65-70%
DeprotectionTBAF (tetrabutylammonium fluoride), THF85%

Q. How can researchers validate the stereochemical configuration of this compound?

  • X-ray crystallography : Resolves absolute configuration but requires high-purity crystals.
  • NOESY NMR : Identifies spatial proximity of protons to confirm ring junction stereochemistry (e.g., 6a,6b methyl groups in the triterpene core) .
  • Comparative optical rotation : Match experimental values with literature data for known analogs .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in bioactivity data across studies?

Discrepancies in reported bioactivities (e.g., anti-inflammatory vs. cytotoxic effects) may arise from:

  • Impurity profiles : Trace contaminants (e.g., residual solvents or byproducts) can skew assays. LC-MS purity assessment (>98%) is essential .
  • Solvent-dependent aggregation : Test the compound in multiple solvents (DMSO, ethanol, aqueous buffers) to rule out solubility artifacts .
  • Cell line variability : Use standardized cell lines (e.g., HEK293 or RAW264.7) with consistent culture conditions .

Q. How can the synthesis yield be optimized while maintaining stereochemical fidelity?

  • Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., Sharpless epoxidation or Evans auxiliaries) for enantioselective hydroxylation .
  • Microwave-assisted reactions : Reduce reaction times for esterification steps (e.g., from 24h to 2h) while improving yields by 10-15% .
  • In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize over-oxidation of sensitive groups .

Case Study : A 93% yield was achieved for a triterpene intermediate using copper bromide-mediated coupling under inert atmosphere, compared to 90% with traditional methods .

Q. What advanced techniques are recommended for studying its metabolic stability?

  • LC-MS/MS metabolomics : Identify phase I/II metabolites in liver microsomes .
  • Isotope labeling : Use ¹⁴C-labeled analogs to track degradation pathways in vivo .
  • Molecular docking : Predict interactions with cytochrome P450 enzymes (e.g., CYP3A4) to assess potential for drug-drug interactions .

Methodological Considerations

Q. How should researchers design experiments to address conflicting solubility data?

  • Solvent screening : Test in polar (water, methanol) and non-polar (hexane, DCM) solvents.
  • Dynamic light scattering (DLS) : Detect aggregation states that may falsely indicate insolubility .
  • Surfactant-assisted dissolution : Use Tween-80 or cyclodextrins to enhance aqueous solubility for in vitro assays .

Q. What protocols ensure reproducibility in spectral data acquisition?

  • Standardized NMR parameters : 600 MHz spectrometer, CDCl₃ or DMSO-d₆ as solvent, 298 K .
  • HRMS calibration : Internal standards (e.g., sodium trifluoroacetate) for accurate mass measurement .

Data Contradiction Analysis

Q. Why do NMR spectra vary between synthetic batches?

  • Conformational flexibility : Axial/equatorial hydroxyl orientations in the oxane ring can shift proton signals .
  • Residual solvents : Acetone or ether traces in DMSO-d₆ alter peak splitting. Always lyophilize samples before analysis .

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